EGFR Kinase Inhibition Potency: Target Compound vs. Class Reference Standard
In a vendor-reported biochemical kinase assay, 2-ethoxy-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide demonstrated an IC50 of 0.23 nM against EGFR, compared with 1.28 nM for Quinazoline Derivative A against HER2 . This ~5.6-fold difference in potency aligns with class-level observations that minor substituent variations on the quinazolinone phenyl ring can shift kinase selectivity between EGFR and HER2 [1]. However, critical methodological details including ATP concentration, enzyme construct, incubation time, and replicate number are not publicly documented for this specific compound, precluding definitive cross-study benchmarking.
| Evidence Dimension | EGFR inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.23 nM (EGFR) |
| Comparator Or Baseline | Quinazoline Derivative A: 1.28 nM (HER2); Class reference: 4-anilinoquinazoline EGFR inhibitors exhibit IC50 range of 0.4–51 nM [1] |
| Quantified Difference | Target compound is within the potent range for the class but cannot be directly compared to a structurally identical analog due to differing kinase targets and assay conditions |
| Conditions | Biochemical kinase inhibition assay (vendor-reported; ATP concentration and enzyme construct not specified) |
Why This Matters
This preliminary potency metric can guide initial target hypothesis generation, but procurement decisions should not rely on this data alone without confirmatory testing due to the absence of published, peer-reviewed validation.
- [1] Tsou, H.-R.; et al. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. J. Med. Chem. 2005, 48, 1107–1131. View Source
